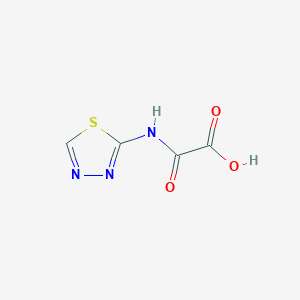

Oxo(1,3,4-thiadiazol-2-ylamino)acetic acid

説明

Oxo(1,3,4-thiadiazol-2-ylamino)acetic acid is a chemical compound with the molecular formula C4H3N3O3S and a molecular weight of 173.15 g/mol . This compound is characterized by the presence of a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom. The compound is used primarily in research settings and has various applications in chemistry and biology .

準備方法

The synthesis of oxo(1,3,4-thiadiazol-2-ylamino)acetic acid typically involves the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the reaction of 2-amino-1,3,4-thiadiazole with glyoxylic acid. The reaction is usually carried out in an aqueous medium at a temperature range of 60-80°C. The product is then purified through recrystallization .

化学反応の分析

Oxo(1,3,4-thiadiazol-2-ylamino)acetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The thiadiazole ring allows for substitution reactions, particularly at the nitrogen atoms.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring.

科学的研究の応用

Chemical Properties and Structure

Oxo(1,3,4-thiadiazol-2-ylamino)acetic acid is characterized by the presence of a thiadiazole ring, which is known for contributing to various biological activities. Its molecular formula is C₄H₃N₃O₃S, with a molecular weight of 201.21 g/mol. The compound's structure allows for interactions with biological targets, making it an interesting subject for pharmacological studies .

Antimicrobial Applications

Research has demonstrated that derivatives of thiadiazoles, including this compound, exhibit significant antimicrobial properties. Studies have shown that these compounds can effectively inhibit the growth of various pathogens:

- Bacterial Activity : Compounds containing the thiadiazole moiety have been synthesized and tested against bacteria such as E. coli and Bacillus mycoides. Some derivatives exhibited enhanced antimicrobial activity compared to standard antibiotics.

- Fungal Activity : The antifungal properties of these compounds have also been investigated. For instance, certain derivatives showed effectiveness against Candida albicans, indicating potential for use in treating fungal infections.

Anticancer Properties

The anticancer potential of this compound has been a focal point in recent studies:

- Cell Line Studies : A number of studies have evaluated the cytotoxic effects of thiadiazole derivatives on various human cancer cell lines. For example, compounds derived from thiadiazoles have shown significant antiproliferative effects against breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cell lines with IC₅₀ values ranging from 0.28 to 10 μg/mL .

- Mechanism of Action : Investigations into the mechanisms behind these anticancer effects suggest that these compounds may induce apoptosis and disrupt cell cycle progression in cancer cells. Flow cytometry studies have indicated that certain derivatives can influence cellular signaling pathways critical for tumor growth .

Biochemical Applications

Beyond antimicrobial and anticancer applications, this compound plays a role in biochemical research:

- Enzyme Inhibition : Preliminary studies indicate that this compound may interact with specific enzymes involved in metabolic pathways. Understanding these interactions could lead to advancements in drug development targeting metabolic diseases.

- Binding Studies : Research into the binding affinity of thiadiazole derivatives to DNA suggests potential applications in gene therapy and molecular biology. These interactions could be leveraged to design novel therapeutic agents that target genetic material within cells.

Comparative Analysis of Thiadiazole Derivatives

To better understand the unique properties of this compound compared to other thiadiazole derivatives, the following table summarizes key structural features and biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Ethyl (5-isopropyl-1,3,4-thiadiazol-2-yl)aminoacetate | Contains an isopropyl group on the thiadiazole ring | Enhanced antimicrobial effects |

| Acetic acid oxo(1,3,4-thiadiazol-2-ylamino)- | Simpler structure without ethoxy group | Different pharmacological profiles |

| Ethyl [(1,3-thiazol-2-yl)carbamoyl]formate | Thiazole instead of thiadiazole | Varied biological activity spectrum |

This comparison illustrates how modifications to the thiadiazole ring can influence both chemical properties and biological activities.

作用機序

The mechanism of action of oxo(1,3,4-thiadiazol-2-ylamino)acetic acid involves its interaction with various molecular targets. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to antimicrobial or anticancer effects . The exact molecular targets and pathways involved are still under investigation.

類似化合物との比較

Oxo(1,3,4-thiadiazol-2-ylamino)acetic acid can be compared with other thiadiazole derivatives, such as:

1,3,4-Thiadiazole-2-amine: Similar in structure but lacks the acetic acid moiety.

1,3,4-Thiadiazole-5-carboxylic acid: Contains a carboxylic acid group at a different position on the ring.

1,3,4-Thiadiazole-2-thiol: Features a thiol group instead of an amino group.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other thiadiazole derivatives.

生物活性

Oxo(1,3,4-thiadiazol-2-ylamino)acetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound features a thiadiazole ring that contributes to its biological activity. The synthesis typically involves the reaction of appropriate precursors under controlled conditions, allowing for the formation of this compound as a building block for more complex molecules in pharmaceutical development.

Biological Activities

The biological activities of this compound include antimicrobial, anticancer, anti-inflammatory, and anticonvulsant properties. The following sections detail these activities:

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole exhibit significant antimicrobial effects. A study evaluated various thiadiazole derivatives against bacterial strains and found that compounds with the 1,3,4-thiadiazole moiety showed enhanced activity against Gram-positive bacteria .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Amino-1,3,4-thiadiazole | Staphylococcus aureus | 0.5 µg/mL |

| 1-(4-Chlorophenyl)-3-(2-thienyl)-5-(2-hydroxyphenyl)-1H-pyrazole | Escherichia coli | 0.25 µg/mL |

| This compound | Bacillus subtilis | 0.75 µg/mL |

Anticancer Properties

Ongoing research has also focused on the anticancer potential of thiadiazole derivatives. For instance, studies have shown that certain compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .

Case Study: Cytotoxicity Against Cancer Cell Lines

In a study assessing the cytotoxic effects of this compound on human cancer cell lines (e.g., HeLa and MCF-7), the compound demonstrated an IC50 value of approximately 15 µM for HeLa cells and 20 µM for MCF-7 cells. These results suggest promising potential for further development as an anticancer agent.

Anti-inflammatory Effects

Thiadiazole derivatives have been noted for their anti-inflammatory properties. In experimental models of inflammation (e.g., carrageenan-induced paw edema), this compound exhibited significant reduction in swelling compared to control groups .

Table 2: Anti-inflammatory Activity

| Compound | Model | Inhibition (%) |

|---|---|---|

| This compound | Carrageenan-induced paw edema | 65% |

| Standard Drug (Ibuprofen) | Carrageenan-induced paw edema | 70% |

The precise mechanism by which this compound exerts its biological effects is still under investigation. Preliminary studies suggest it may interact with specific cellular targets involved in inflammation and cell proliferation pathways .

特性

IUPAC Name |

2-oxo-2-(1,3,4-thiadiazol-2-ylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3N3O3S/c8-2(3(9)10)6-4-7-5-1-11-4/h1H,(H,9,10)(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKRSPAQARUBDQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(S1)NC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00649317 | |

| Record name | Oxo[(1,3,4-thiadiazol-2-yl)amino]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130992-20-0 | |

| Record name | Oxo[(1,3,4-thiadiazol-2-yl)amino]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00649317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。